molecular formula C23H24O7 B1255170 11beta,13-Dihydrolactucopicrin CAS No. 125519-47-3

11beta,13-Dihydrolactucopicrin

Cat. No.: B1255170
CAS No.: 125519-47-3
M. Wt: 412.4 g/mol
InChI Key: ICJJPTZLMALYBH-ZUQDHHQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta,13-Dihydrolactucopicrin (11,13-DHP) is a naturally occurring compound found in plants. It is a member of the class of compounds known as lactones, which are cyclic esters of hydroxycarboxylic acids. 11,13-DHP has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. 11,13-DHP has been found to be effective in laboratory experiments and in vivo studies, and it is currently being investigated for its potential use in clinical trials.

Scientific Research Applications

Phytochemical Investigations

  • Lactuca Saligna Compounds : A study by Khalil, El-Fattah, and Mansour (1991) identified 11beta,13-dihydrolactucopicrin as a new guaianolide in Lactuca saligna L., alongside lactucin and lactucopicrin. The study focused on the structural characterization of these compounds through spectral data, contributing to the understanding of the phytochemical composition of this plant species (Khalil, El-Fattah, & Mansour, 1991).

Enzymatic Activity and Health Implications

  • Analgesic and Sedative Properties : Wesołowska et al. (2006) explored the analgesic and sedative activities of lactucin, lactucopicrin, and 11beta,13-dihydrolactucin. Their study found that these compounds, particularly lactucopicrin, showed significant analgesic effects in mice, comparable to ibuprofen. Lactucin and lactucopicrin, but not 11beta,13-dihydrolactucin, also exhibited sedative properties (Wesołowska et al., 2006).

Structural and Pharmacological Studies

  • 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors : Research on 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has revealed its potential in treating diabetes and metabolic syndrome. Piperazine sulfonamides, including compounds related to this compound, have been studied for their inhibitory effects on 11beta-HSD1. These studies involve the synthesis and in vivo evaluation of such inhibitors, which could have significant implications for treating glucocorticoid-associated diseases (Xiang et al., 2008).

Biochemical Analysis

Biochemical Properties

11beta,13-Dihydrolactucopicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of sesquiterpene lactones. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sesquiterpene lactones. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites with varying biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity. For instance, this compound may accumulate in specific cellular compartments, enhancing its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism .

Properties

IUPAC Name

[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJPTZLMALYBH-ZUQDHHQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310336
Record name 11β,13-Dihydrolactucopicrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125519-47-3
Record name 11β,13-Dihydrolactucopicrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125519-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11β,13-Dihydrolactucopicrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta,13-Dihydrolactucopicrin
Reactant of Route 2
11beta,13-Dihydrolactucopicrin
Reactant of Route 3
11beta,13-Dihydrolactucopicrin
Reactant of Route 4
11beta,13-Dihydrolactucopicrin
Reactant of Route 5
11beta,13-Dihydrolactucopicrin
Reactant of Route 6
11beta,13-Dihydrolactucopicrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.